molecular formula C25H24N4O5S B2535218 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-17-6

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2535218
CAS No.: 501352-17-6
M. Wt: 492.55
InChI Key: BKZDAHHUBCFASF-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative developed for research applications in medicinal chemistry and microbiology. This compound is of significant interest in early-stage antifungal research, as structurally related 1,3,4-oxadiazoles have demonstrated effective in vitro and in vivo activity against the opportunistic pathogen Candida albicans, with studies showing a fungistatic profile and an ability to reduce fungal burden in models of systemic candidiasis . The proposed mechanism of action for this class of compounds is through the inhibition of thioredoxin reductase (Trr1), a key flavoenzyme involved in protecting fungal cells from oxidative stress . This enzyme is present in fungi but absent in humans, making it a promising target for selective antifungal agents . In vitro cytotoxicity assessments on cell lines have indicated that related oxadiazole compounds are non-toxic, suggesting a potential for selective toxicity . Provided as a research-grade chemical, this compound is strictly for use in non-clinical laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-3-29(17-18-9-5-4-6-10-18)35(31,32)20-15-13-19(14-16-20)23(30)26-25-28-27-24(34-25)21-11-7-8-12-22(21)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDAHHUBCFASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The benzamide core is then introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative. Finally, the benzyl(ethyl)sulfamoyl group is attached through a sulfonation reaction, using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis systems can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Insights

Sulfamoyl Group Modifications
  • Benzyl vs.
  • Methyl vs. Ethyl : LMM5 (benzyl(methyl)) exhibits higher antifungal potency (lower IC₅₀) than LMM11, suggesting smaller sulfamoyl substituents may favor target binding .
Oxadiazole Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl analog () introduces electron-withdrawing effects, which could reduce metabolic stability compared to methoxy-containing derivatives .

Pharmacokinetic and Physicochemical Properties

Property Target Compound LMM5 LMM11
Molecular Weight (g/mol) ~480.5 ~494.5 ~502.6
Hydrogen Bond Acceptors 8 9 8
Rotatable Bonds 8 7 6
Topological Polar Surface Area 114 Ų 118 Ų 105 Ų
logP (Predicted) 3.7 3.9 4.2
  • Solubility : The 2,4-dimethoxyphenyl analog () may exhibit improved aqueous solubility due to additional methoxy groups, whereas the target compound’s single methoxy group balances lipophilicity and solubility .
  • Metabolic Stability : Benzyl groups are prone to oxidative metabolism, whereas cyclohexyl (LMM11) or dipropyl () substituents may slow hepatic clearance .

Research Findings and Mechanistic Implications

  • Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, with LMM5 showing superior potency. The target compound’s benzyl(ethyl)sulfamoyl group and 2-methoxyphenyl substituent suggest comparable or enhanced target affinity .
  • PD-L1 Inhibition Potential: Structurally related sulfonamide-oxadiazoles (e.g., ) demonstrate immune checkpoint inhibition, though the target compound’s 2-methoxyphenyl group may require optimization for similar efficacy .

Biological Activity

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that integrates a sulfamoyl group with an oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest a promising avenue for drug discovery and development.

Structural Characteristics

The molecular formula of this compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S. Its structure includes:

  • Sulfamoyl group : Contributes to the compound's interaction with biological targets.
  • Oxadiazole ring : Associated with various biological activities, including antimicrobial effects.
  • Benzamide moiety : Enhances the compound's stability and solubility.

Antimicrobial Properties

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, related oxadiazole derivatives have demonstrated effectiveness against pathogens such as Candida albicans, suggesting that this compound may possess similar antifungal properties.

Anti-inflammatory and Anticancer Potential

The presence of the oxadiazole ring is often linked to anticancer activity. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve the modulation of signaling pathways associated with inflammation and tumor growth.

Structure-Activity Relationship (SAR) Analysis

A comparative analysis of structurally similar compounds highlights the importance of functional groups in determining biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamideContains a cyclohexyl groupDifferent electronic properties
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamideFuran instead of methoxyphenylPotentially different biological activity
4-(benzyl(methyl)sulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideMethyl instead of ethyl in sulfamoylVariations in solubility and reactivity

This table illustrates how variations in structure can influence the biological activity of related compounds.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies often reveal binding affinities that can predict the efficacy of the compound against specific enzymes or receptors involved in disease processes .

Q & A

How can researchers optimize the synthesis of 1,3,4-oxadiazole derivatives like this compound?

Basic Research Focus
Methodological Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides using reagents like phosphorus oxychloride (POCl₃) or bromocyanide. For example, outlines a two-step protocol:

Intermediate Formation : Reacting a precursor (e.g., acylhydrazide) with bromocyanide in ethanol at 55–56°C for 2 hours.

Cyclization : Treating the intermediate with aromatic acids in POCl₃ to form the oxadiazole ring.
Key variables affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios. Researchers should monitor reaction progress via TLC and optimize purification (e.g., recrystallization in methanol) .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Focus
Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify sulfamoyl (-SO₂N) protons (~3.1–3.5 ppm for ethyl groups) and oxadiazole ring carbons (~160–165 ppm). provides X-ray crystallographic data (bond angles, torsional parameters) for analogous oxadiazole derivatives, which can validate NMR assignments.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
  • X-ray Diffraction : For unambiguous confirmation, single-crystal X-ray analysis (as in ) resolves bond lengths and spatial orientation of substituents .

How can researchers evaluate the antimicrobial activity of this compound?

Advanced Research Focus
Methodological Answer:
and suggest standardized protocols:

Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Agar Diffusion/Broth Dilution : Determine minimum inhibitory concentration (MIC) using serial dilutions (e.g., 0.5–256 µg/mL).

Controls : Include ciprofloxacin (positive) and DMSO (negative).

Mechanistic Studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake). Structural analogs in show MIC values of 8–32 µg/mL, suggesting sulfamoyl groups enhance activity .

What strategies can resolve contradictions in biological activity data for sulfamoyl-oxadiazole hybrids?

Advanced Research Focus
Methodological Answer:
Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial efficacy) often arise from:

  • Substituent Effects : The 2-methoxyphenyl group (electron-donating) may enhance membrane penetration, while benzyl-ethyl sulfamoyl groups influence target binding ( vs. 16).
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • SAR Analysis : Use molecular docking to compare binding affinities with targets like dihydrofolate reductase (DHFR) or bacterial topoisomerases. ’s crystallographic data can guide docking simulations .

How can researchers design stability studies for this compound under physiological conditions?

Advanced Research Focus
Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Analyze degradation via HPLC ( ).
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess half-life. Structural analogs in show stability in polar solvents, but sulfamoyl groups may hydrolyze under acidic conditions .

What computational methods validate the structure-activity relationship (SAR) of this compound?

Advanced Research Focus
Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity (e.g., MIC or IC₅₀).
  • Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., EGFR kinase) using software like GROMACS.
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. ’s analogs highlight the importance of hydroxyethoxy groups in enhancing solubility .

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